molecular formula C26H25N5O B2382607 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide CAS No. 866131-63-7

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide

Cat. No.: B2382607
CAS No.: 866131-63-7
M. Wt: 423.52
InChI Key: KANPWRCCZWMBEX-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide (CAS 866131-63-7) is a synthetically designed organic compound with a molecular formula of C26H25N5O and a molecular weight of 423.52 g/mol . This chemical features a distinct molecular architecture combining a quinoxaline heterocycle, a phenylpiperazine group, and an acetamide linker. This structure is of significant interest in medicinal chemistry and neuroscience research. Compounds with similar structural motifs, particularly the phenylpiperazine and quinoxaline pharmacophores, have been investigated for their potential interaction with central nervous system (CNS) targets . Specifically, research on analogous molecules has shown promise in areas such as anticonvulsant activity, as some acetamide derivatives act in maximal electroshock (MES) seizure models . Furthermore, closely related (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone analogs have been identified as novel 5-HT3 receptor antagonists and demonstrated antidepressant-like activity in behavioral rodent models . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of new pharmacological tools. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c32-26(19-30-13-15-31(16-14-30)22-9-2-1-3-10-22)28-21-8-6-7-20(17-21)25-18-27-23-11-4-5-12-24(23)29-25/h1-12,17-18H,13-16,19H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANPWRCCZWMBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenylpiperazine intermediate. The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with quinoxaline derivatives. The structural formula can be represented as follows:

  • Canonical SMILES : C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5

This structure indicates the presence of a piperazine ring, which is crucial for its biological activity, particularly in modulating neurotransmitter systems.

Anticonvulsant Activity

Research has indicated that derivatives of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in animal models of epilepsy. The findings suggested that these compounds could effectively reduce seizure activity, highlighting their potential as therapeutic agents for epilepsy management .

Anticancer Potential

The anticancer activity of this compound has also been explored. Studies have shown that it possesses selective cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular processes critical for cancer cell proliferation .

Key findings include:

  • IC50 Values : Active compounds derived from this class exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent antiproliferative effects .

Interaction with Neurotransmitter Systems

The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are critical in managing mood disorders and epilepsy. This interaction may explain the compound's anticonvulsant properties .

Targeting Cancer Pathways

In cancer research, the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation has been noted. It may act by interfering with protein-protein interactions essential for tumor growth, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

StudyFocusFindings
Kamiński et al., 2015Anticonvulsant ActivitySynthesized 22 derivatives; demonstrated significant seizure reduction in animal models .
Recent Cancer ResearchAnticancer ActivityEvaluated against HCT-116 and MCF-7 cell lines; showed IC50 values between 1.9–7.52 µg/mL .
Mechanistic StudiesNeurotransmitter InteractionSuggested modulation of serotonin/dopamine receptors contributing to anticonvulsant effects .

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, depending on the receptor type and the nature of the interaction (agonistic or antagonistic).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the phenylpiperazine-acetamide scaffold but differing in substituents or heterocyclic systems.

Piperazine-Acetamide Derivatives with Varied Aryl/Heterocyclic Groups

N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 51164)
  • Structure: Replaces quinoxaline-phenyl with a 2-chlorophenyl group.
  • Activity : Acts as a TRPC6 channel positive modulator, rescuing synaptic defects in Alzheimer’s disease (AD) models at 10–100 nM concentrations .
  • Key Difference: The chloro substituent may enhance blood-brain barrier penetration compared to the bulkier quinoxaline system.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
  • Structure : Features 3-chlorophenyl (piperazine) and 4-fluorophenyl (acetamide) groups.
  • Implications : Halogen atoms (Cl, F) improve metabolic stability and receptor affinity through hydrophobic interactions .
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
  • Structure: Substitutes quinoxaline with a chlorobenzothiazole ring.
  • Synthesis : Prepared via nucleophilic substitution of chloroacetamide with arylpiperazine .
  • Potential Use: Benzothiazole derivatives are explored in antimicrobial and anticancer therapies.

Quinoxaline and Analogous Heterocycle-Based Acetamides

N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides
  • Structure : Incorporates a sulfanyl linker instead of acetamide.
  • Activity : Demonstrated enzyme inhibition by stabilizing inactive conformations .
  • SAR Insight : The sulfur atom may reduce metabolic oxidation but increase steric hindrance.
Quinazolinone Acetamides
  • Structure: Replaces quinoxaline with a quinazolin-4(3H)-one core.
  • Activity : Exhibited moderate anti-inflammatory activity , with one analog outperforming diclofenac .

Thiazole and Benzoxazole Derivatives

2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
  • Structure: Thiazole ring instead of quinoxaline.
  • Application : Designed as matrix metalloproteinase (MMP) inhibitors for treating inflammation .
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide
  • Structure : Benzoxazole-furan hybrid.
  • Synthesis : Recrystallized from acetonitrile, yielding 48% purity .
  • Pharmacokinetics : The oxazole ring may improve oral bioavailability.

Biological Activity

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and its interaction with various biological targets. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C26H25N5OC_{26}H_{25}N_{5}O and a molecular weight of 423.52 g/mol. Its structure comprises a phenylpiperazine moiety linked to a quinoxaline derivative, which is crucial for its pharmacological properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that certain derivatives were effective against MES seizures, particularly those with a trifluoromethyl group on the aniline moiety .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDStructure DescriptionMES Activity (mg/kg)PTZ Activity (mg/kg)
12N-(3-chlorophenyl)-2-(4-methyl...)100Not Active
20N-(3-trifluoromethylphenyl)-2...30Active
24N-(3-chloroanilide)-2-(4-piperazine)Not ActiveNot Active

The study highlighted that the most potent derivative was observed to moderately bind to voltage-sensitive sodium channels, indicating a mechanism similar to established antiepileptic drugs like phenytoin .

The anticonvulsant activity is primarily attributed to the compound's ability to modulate neuronal excitability through interaction with sodium channels. The structure–activity relationship (SAR) studies suggested that modifications in the piperazine and quinoxaline components significantly influence the anticonvulsant efficacy .

Additional Biological Activities

Beyond anticonvulsant effects, piperazine derivatives have shown promise in other areas:

  • Acetylcholinesterase Inhibition : Some studies have demonstrated that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Biological Activities of Piperazine Derivatives

Activity TypeCompound ExampleObserved Effect
Anticonvulsant2-(4-phenylpiperazin-1-yl)...Effective in MES
Acetylcholinesterase InhibitorB-973Inhibition observed

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives where specific modifications were made to enhance lipophilicity and biological activity. The results indicated that compounds with higher lipophilicity exhibited better CNS penetration and anticonvulsant effects at later time points post-administration .

Q & A

Basic: What are the optimized synthetic routes for 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Step 1: Formation of the quinoxaline core via condensation of o-phenylenediamine with diketones or equivalents under acidic conditions.
  • Step 2: Introduction of the phenylpiperazine moiety via nucleophilic substitution or coupling reactions, often using triethylamine as a base in acetonitrile/DMF .
  • Step 3: Final acetamide formation using 2-chloroacetamide intermediates and arylpiperazine derivatives under reflux conditions .
    Critical Parameters:
  • Temperature: Maintain 60–80°C during coupling to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification: Recrystallization (ethanol/acetone) or column chromatography ensures ≥95% purity .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the quinoxaline, phenylpiperazine, and acetamide groups (e.g., δ 2.75 ppm for piperazine CH₂ in DMSO-d₆) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 454.55) .
  • HPLC:
    • Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using C18 columns .

Advanced: How do structural modifications influence the compound's affinity for dopamine or serotonin receptors?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Phenylpiperazine Substitution: Fluorination at the phenyl ring (e.g., 4-fluorophenyl) enhances D2/D3 receptor binding (IC₅₀ < 50 nM) .
  • Quinoxaline Modifications: Electron-withdrawing groups (e.g., Cl) at the 3-position improve 5-HT₁ₐ selectivity .
    Experimental Validation:
  • Receptor Binding Assays: Radioligand displacement assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT₁ₐ) .
  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Advanced: What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?

Methodological Answer:

  • In Vitro Models:
    • Calcium Flux Assays: HEK293 cells expressing T-type Ca²⁺ channels to assess inhibition (e.g., IC₅₀ via patch-clamp) .
    • Microglial Activation: BV-2 cells treated with LPS to study anti-inflammatory effects (IL-6/TNF-α ELISA) .
  • In Vivo Models:
    • Rodent Behavioral Tests: Forced swim test (FST) for antidepressant activity; rotarod for motor side effects .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Cross-Validation:
    • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
    • Use orthogonal methods: Compare receptor binding data with functional cAMP assays .
  • Structural Analysis:
    • X-ray crystallography or 2D-NMR to confirm conformational differences in active vs. inactive analogs .

Advanced: What computational methods predict interactions with targets like 5-HT or D2 receptors?

Methodological Answer:

  • Molecular Docking:
    • Use Schrödinger Suite or MOE to model ligand-receptor interactions (e.g., hydrogen bonding with Asp3.32 in D2) .
  • QSAR Modeling:
    • Develop regression models using descriptors like logP, polar surface area, and electrostatic potential .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility:
    • Poor aqueous solubility (<10 µg/mL); use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
  • Stability:
    • Degrades at pH <5 (hydrolysis of acetamide); store at -20°C in amber vials .

Advanced: How does the compound's pharmacokinetic profile affect its therapeutic potential?

Methodological Answer:

  • ADME Studies:
    • Caco-2 Permeability: Moderate permeability (Papp = 2.5 × 10⁻⁶ cm/s) suggests oral bioavailability .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS .

Advanced: What strategies mitigate off-target effects in functional assays?

Methodological Answer:

  • Selective Inhibitors: Co-administer receptor antagonists (e.g., haloperidol for D2) to isolate target effects .
  • CRISPR Knockout Models: Use HEK293 cells with CRISPR-edited receptors to confirm on-target activity .

Basic: What initial screening assays identify primary biological targets?

Methodological Answer:

  • Broad-Panel Binding Assays:
    • Screen against 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) .
  • Enzyme Inhibition:
    • Test against monoamine oxidases (MAO-A/B) via fluorometric assays .

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